molecular formula C18H19NO4S B2479309 Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate CAS No. 1706300-76-6

Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate

Cat. No.: B2479309
CAS No.: 1706300-76-6
M. Wt: 345.41
InChI Key: BBVNFODAKLAVOU-UHFFFAOYSA-N
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Description

Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is a complex organic compound that features a furan ring, a thiazepane ring, and a benzoate ester

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in fields such as medicine or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Thiazepane Ring Formation: The thiazepane ring is formed by the reaction of a suitable amine with a thioester, followed by cyclization.

    Benzoate Ester Formation: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Alcohol derivatives

    Substitution: Amides or ethers, depending on the nucleophile used

Properties

IUPAC Name

methyl 2-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-22-18(21)14-6-3-2-5-13(14)17(20)19-9-8-16(24-12-10-19)15-7-4-11-23-15/h2-7,11,16H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVNFODAKLAVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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